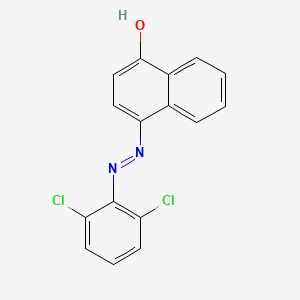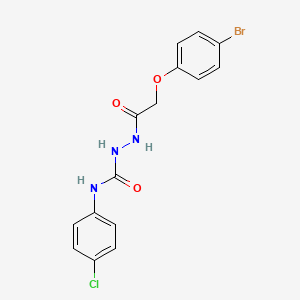
1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings
Preparation Methods
The synthesis of 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide typically involves multiple steps. One common route includes the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-chlorophenylhydrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: This compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide can be compared with similar compounds such as:
1-(2-(4-Chlorophenoxy)acetyl)-4-(4-bromophenyl)semicarbazide: This compound has the positions of bromine and chlorine atoms reversed, which can lead to differences in reactivity and biological activity.
1-(2-(4-Methoxyphenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide: The presence of a methoxy group instead of bromine can significantly alter the compound’s chemical properties and applications.
1-(2-(4-Bromophenoxy)acetyl)-4-(4-fluorophenyl)semicarbazide: Substitution of chlorine with fluorine can affect the compound’s stability and interaction with molecular targets.
Properties
IUPAC Name |
1-[[2-(4-bromophenoxy)acetyl]amino]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-10-1-7-13(8-2-10)23-9-14(21)19-20-15(22)18-12-5-3-11(17)4-6-12/h1-8H,9H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJRKTZZOKVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
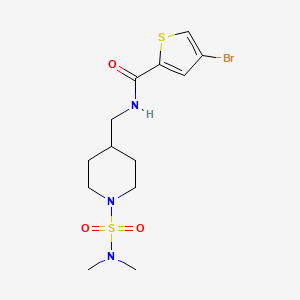
![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)
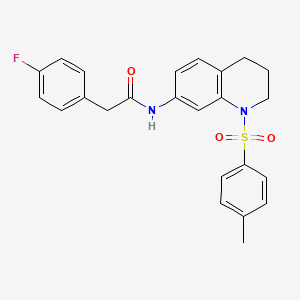
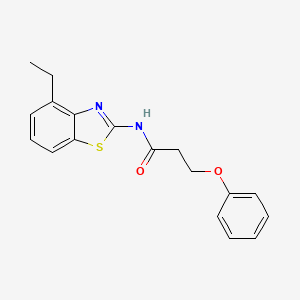
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B3013625.png)
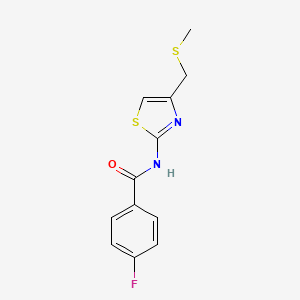
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)
![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3013632.png)
![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)
![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)
